molecular formula C20H18FN5O2S2 B11285755 N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B11285755
M. Wt: 443.5 g/mol
InChI Key: QCUIJYOBSKRNQX-UHFFFAOYSA-N
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Description

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl thioether, a triazolopyridazine core, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Thioether: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

    Attachment of the Benzenesulfonamide Moiety: This step usually involves sulfonation reactions where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be

Properties

Molecular Formula

C20H18FN5O2S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H18FN5O2S2/c21-17-9-5-4-6-15(17)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)16-7-2-1-3-8-16/h1-11,22H,12-14H2

InChI Key

QCUIJYOBSKRNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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